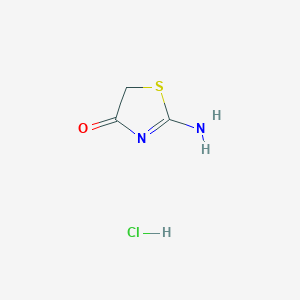

2-Aminothiazol-4(5H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminothiazol-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of aminothiazoles. These compounds are known for their significant medicinal properties and are used as starting materials for the synthesis of various heterocyclic analogues with promising therapeutic roles. The compound is characterized by the presence of an amino group attached to a thiazole ring, which imparts

Mechanism of Action

Target of Action

The primary target of 2-Aminothiazol-4(5H)-one hydrochloride, also known as 2-Aminothiazolinone hydrochloride, is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial agents .

Mode of Action

This compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound shows a high binding affinity, particularly when a hydroxyl group is substituted on the benzene ring . This interaction inhibits the activity of the enzyme, disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, demonstrating the compound’s antibacterial potential .

Biochemical Analysis

Biochemical Properties

2-Aminothiazol-4(5H)-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 152°C and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

It is known to interact with enzymes or cofactors in the synthesis of certain antibiotic products .

Transport and Distribution

It is soluble in water, alcohols, and diethyl ether , suggesting it may be transported and distributed via these solvents.

Biological Activity

2-Aminothiazol-4(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential against various diseases, including cancer and infectious diseases, along with its mechanism of action.

2-Aminothiazol-4(5H)-one can be synthesized through various methods, typically involving the reaction of thiourea with α-chloro esters or other precursors. The synthesis pathway often yields derivatives with varying substituents that influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-aminothiazole derivatives. For instance, compounds derived from 2-aminothiazol-4(5H)-one have shown promising results in reducing tumor growth in xenograft models. One study reported a compound with a tumor/control (T/C) value of 61% against HCA-7 human colonic adenocarcinoma cells when administered at a dose of 200 mg/kg over five days, indicating significant antitumor efficacy .

Table 1: Summary of Anticancer Activity of 2-Aminothiazole Derivatives

| Compound | Cell Line | Dose (mg/kg) | T/C Value (%) |

|---|---|---|---|

| 1a | HCA-7 (Colonic Adenocarcinoma) | 200 | 61 |

| 1b | SW837 (Rectum Adenocarcinoma) | 200 | 40 |

| 1c | A549 (Lung Adenocarcinoma) | 100 | 38 |

Anti-inflammatory Activity

The anti-inflammatory effects of 2-aminothiazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrated that certain derivatives exhibit IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, showcasing their potential as anti-inflammatory agents .

Table 2: COX Inhibition Activity of Selected Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound 1a | 7.21 | 0.83 |

| Compound 1b | Not reported | 0.71 |

| Compound 1c | Not reported | 0.09 |

Antimicrobial Activity

The antimicrobial properties of derivatives of 2-aminothiazole have also been investigated, particularly against Mycobacterium tuberculosis. One derivative demonstrated an MIC value of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong antibacterial activity .

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets:

- Inhibition of Enzymes : Many derivatives act as inhibitors of enzymes such as COX and β-ketoacyl synthase (mtFabH), which are crucial in inflammatory pathways and bacterial fatty acid synthesis, respectively.

- Molecular Docking Studies : Computational studies have revealed that these compounds bind effectively to the active sites of target enzymes, facilitating their inhibitory effects. For instance, strong hydrogen bonding interactions were noted with amino acids in the binding sites of PDE5 and COX enzymes .

Case Studies

Several case studies illustrate the effectiveness of these compounds:

- Case Study A : A derivative was tested in vivo on mice bearing human tumor xenografts, demonstrating significant tumor suppression compared to controls.

- Case Study B : In vitro assays showed that a specific derivative significantly reduced PGE2 levels in human colon cancer cells, correlating with its COX-2 inhibitory activity.

Properties

CAS No. |

2192-06-5 |

|---|---|

Molecular Formula |

C3H5ClN2OS |

Molecular Weight |

152.60 g/mol |

IUPAC Name |

2-imino-1,3-thiazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H |

InChI Key |

YBDFGIGPQKUYGW-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)N.Cl |

Canonical SMILES |

C1C(=O)NC(=N)S1.Cl |

Key on ui other cas no. |

2192-06-5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.